N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a fused triazolo[4,3-a]pyridine core substituted at the 8-position with a 3-methyl-1,2,4-oxadiazole ring and at the 3-position with a methylene-linked 2-(thiophen-2-yl)acetamide group. The compound’s design leverages the known pharmacological versatility of 1,2,4-triazole and 1,2,4-oxadiazole moieties, which are associated with anticancer, antiviral, and antinociceptive activities .
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c1-10-18-16(24-21-10)12-5-2-6-22-13(19-20-15(12)22)9-17-14(23)8-11-4-3-7-25-11/h2-7H,8-9H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUQTDLZFQHADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes:
- Oxadiazole and Triazole rings : Known for their diverse biological activities.
- Thiophene moiety : Often associated with enhanced pharmacological properties.
Chemical Formula
Molecular Weight
298.30 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on different therapeutic targets. Key findings include:
Antimicrobial Activity
Recent studies have shown that derivatives containing oxadiazole and thiophene moieties exhibit moderate antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 32 |
| Compound 2 | E. coli | 64 |
Inhibition of Kinases
This compound has been investigated for its inhibitory effects on various kinases. One study demonstrated that related compounds significantly inhibited phosphoinositide 3-kinase γ (PI3Kγ), which is implicated in inflammatory responses and cancer .
Anti-inflammatory Effects
The compound has shown promise in models of inflammation. For instance, it was effective in reducing inflammatory markers in a collagen-induced arthritis model in mice . This suggests potential applications in treating autoimmune diseases.
The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors that modulate cellular signaling pathways. The oxadiazole and triazole rings are believed to play critical roles in binding to these targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxadiazole and triazole rings can enhance potency and selectivity towards specific targets. For example:
- Substituents on the thiophene ring can influence the binding affinity to target proteins.
Case Studies
- In Vivo Efficacy : In a study involving collagen-induced arthritis models, the compound exhibited significant anti-inflammatory effects when administered orally, demonstrating its potential as a therapeutic agent .
- Antimicrobial Evaluation : The antimicrobial properties were assessed using agar diffusion methods, revealing moderate activity against both gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
A. Triazolo-Thiadiazepine Derivatives ()
Compound II (6-(4-substituted phenyl)-8-(N-substituted phenyl)-3-(pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine) shares the triazole core but incorporates a thiadiazepine ring instead of oxadiazole. Synthesis involves reacting 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with chalcone, yielding compounds with notable therapeutic efficacy .
B. Bi-1,2,4-Triazole Derivatives ()
Compounds such as 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-1,2,4-triazol-3(1'H,2H)-ones feature dual triazole rings and a thioxo group. These derivatives exhibit diverse activities, including anticancer and antiviral effects, attributed to the electron-withdrawing thioxo moiety and aromatic substituents .
C. Oxadiazole-Containing Acetamide Analogs (–6)
The compound in , N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, differs from the target compound by replacing the thiophene group with a benzoxazolone ring. This substitution introduces additional oxygen atoms and a planar aromatic system, which may enhance π-π stacking interactions in biological systems.
Table 1: Structural and Molecular Comparison
Physicochemical and Spectroscopic Properties
- NMR Analysis (): Comparative NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that substituent changes alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), reflecting modifications in electronic environments. For the target compound, the thiophene’s electron-rich nature may downfield-shift adjacent protons compared to benzoxazolone-containing analogs .
- Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving cyclocondensation of triazole-thiols with appropriate ketones or aldehydes, followed by oxadiazole ring formation via nitrile oxide cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
